5-(Boc-amino)-6-bromo-1H-indazole
Description
Significance of the Indazole Heterocycle in Medicinal Chemistry and Organic Synthesis
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netresearchgate.net Its unique structural and chemical properties, including the presence of two nitrogen atoms and the potential for tautomerism, make it a versatile building block for the synthesis of diverse and complex molecules. researchgate.netpnrjournal.com The stability of the 1H-indazole tautomer over the 2H-form is a key consideration in synthetic strategies. nih.gov
Indazole derivatives have been successfully incorporated into a multitude of approved drugs and clinical candidates, demonstrating their therapeutic potential across various disease areas. researchgate.netnih.gov These include agents with anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor activities. researchgate.netnih.govnih.gov For instance, drugs like benzydamine (B159093) (anti-inflammatory), granisetron (B54018) (an antiemetic), and the tyrosine kinase inhibitors axitinib (B1684631) and pazopanib (B1684535) all feature the indazole core, highlighting its importance in drug design and discovery. pnrjournal.com The development of new synthetic methods to functionalize the indazole ring continues to be an active area of research, aiming to create novel compounds with enhanced biological activity. researchgate.netorganic-chemistry.org
Overview of Functionalized Indazole Derivatives in Chemical Biology and Material Science
The utility of functionalized indazole derivatives extends beyond medicinal chemistry into the realms of chemical biology and material science. In chemical biology, these compounds serve as valuable tools for probing biological processes. Their ability to interact with specific biomolecular targets allows researchers to investigate enzyme function, receptor signaling, and other cellular mechanisms.
In material science, the unique photophysical and electronic properties of certain indazole derivatives have led to their investigation for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The rigid, planar structure of the indazole ring, combined with the ability to introduce various functional groups, allows for the fine-tuning of their electronic and optical properties. This makes them attractive candidates for the development of new materials with tailored functionalities. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-bromo-1H-indazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-10-4-7-6-14-16-9(7)5-8(10)13/h4-6H,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTCOTHOOSFIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2C(=C1)C=NN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Boc Amino 6 Bromo 1h Indazole and Analogous Structures
Retrosynthetic Analysis for the 5-(Boc-amino)-6-bromo-1H-indazole Core
A logical retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnection can be made at the carbamate (B1207046) group. This reveals 5-amino-6-bromo-1H-indazole as a key intermediate. The Boc (tert-butyloxycarbonyl) protecting group can be introduced in the final step via reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).
Further disconnection of 5-amino-6-bromo-1H-indazole points to the formation of the indazole ring and the introduction of the bromo and amino substituents. The indazole core can be constructed from a suitably substituted aniline (B41778) derivative. A plausible precursor is a 2-methylaniline bearing a bromine atom and a nitro group, which can be later reduced to the amine. Therefore, a potential starting material is 4-bromo-2-methyl-5-nitroaniline. The synthesis would then involve diazotization followed by cyclization to form the indazole ring.
An alternative and often more direct approach involves the functionalization of a pre-formed indazole nucleus. This strategy would start with a commercially available or readily synthesized indazole, followed by sequential bromination and amination (or nitration followed by reduction). The regioselectivity of these electrophilic substitution reactions is a critical consideration in this approach.
Synthesis of Key Precursors and Strategic Functionalization
The synthesis of this compound relies on the efficient preparation of key precursors and the strategic introduction of the bromo and protected amino functionalities onto the indazole scaffold.
Synthesis of Bromo-Indazole Precursors
The regioselectivity of bromination on the indazole ring is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.
Bromination at C3: N-bromosuccinimide (NBS) is a widely used reagent for the regioselective introduction of a bromine atom at the C3 position of the indazole system. chim.it The reaction is often carried out in solvents like acetonitrile, dichloromethane (B109758), or methanol. chim.it
Bromination at C7: A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide. rsc.org This method is particularly useful for indazoles bearing sulfonamido or amido groups at the C4 position. rsc.org
Bromination at other positions: The synthesis of 5-bromo-1H-indazole can be achieved from 4-bromo-2-methylaniline (B145978) through a sequence involving acetylation, diazotization with isoamyl nitrite, and subsequent cyclization. Another route involves the reaction of 5-bromo-2-fluorobenzaldehyde (B134332) with hydrazine (B178648).
| Bromination Reagent | Position | Substrate | Reference |
| N-Bromosuccinimide (NBS) | C3 | Indazole | chim.it |
| N-Bromosuccinimide (NBS) | C7 | 4-Substituted 1H-Indazole | rsc.org |
| Acetic anhydride (B1165640), Isoamyl nitrite | C5 | 4-Bromo-2-methylaniline | |
| Hydrazine | C5 | 5-Bromo-2-fluorobenzaldehyde |
6-Bromo-1H-indazole is a key intermediate that can be synthesized through several routes. One common method involves the cyclization of appropriately substituted phenylhydrazines. For instance, the reaction of 2-chloro-5-bromobenzaldehyde with hydrazine hydrate (B1144303) can yield 6-bromo-1H-indazole. The synthesis of various substituted 6-bromo-1H-indazoles has been reported, highlighting its importance as a versatile building block in medicinal chemistry. prepchem.comresearchgate.net
A practical synthesis for 7-bromo-4-chloro-1H-indazol-3-amine has been developed, which involves a highly regioselective bromination and a selective cyclization step. chemrxiv.org This highlights the importance of controlling regiochemistry in the synthesis of functionalized indazoles.
Introduction and Protection of the C5-Amino Functionality
The introduction of the amino group at the C5 position of the indazole ring is a critical transformation, followed by its protection to allow for further synthetic manipulations.
Direct amination of the indazole ring can be challenging. A more common and reliable approach is to introduce a nitro group at the C5 position, which can then be reduced to the desired amino group.
Nitration followed by Reduction: The nitration of an appropriate indazole precursor can be achieved using standard nitrating agents like nitric acid in sulfuric acid. The resulting nitro-indazole is then reduced to the corresponding amino-indazole. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals like tin or iron in acidic media. For instance, the reduction of a nitro group on a 2H-indazole derivative has been shown to efficiently yield the corresponding amino indazole. acs.org
Buchwald-Hartwig Amination: For the amination of bromo-substituted indazoles, the Buchwald-Hartwig amination reaction is a powerful tool. researchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between a bromo-indazole and an amine. researchgate.net
Once the 5-amino-6-bromo-1H-indazole intermediate is obtained, the amino group is typically protected to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions. The protection is achieved by reacting the amino-indazole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). iucr.org
The synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate has been reported, where the Boc protection occurs at the N1 position of the indazole ring. iucr.org
Installation of the tert-Butoxycarbonyl (Boc) Protecting Group on the Amino Moiety
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions. wikipedia.orgfishersci.co.uk The installation of the Boc group onto the amino moiety of an indazole derivative, such as 5-amino-6-bromo-1H-indazole, is a critical step in multistep synthetic sequences.
The protection of the amino group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.com Common methods include:
Aqueous Conditions: The reaction can be carried out by stirring a mixture of the amine and Boc₂O in water at ambient temperature. wikipedia.org
With a Base in an Organic Solvent: A common procedure involves dissolving the amine in a solvent like dichloromethane (DCM) or acetonitrile, followed by the addition of a base such as 4-dimethylaminopyridine (DMAP) and then Boc₂O. wikipedia.org For instance, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate was synthesized by reacting 5-bromo-1H-indazol-3-amine with Boc anhydride in dichloromethane with DMAP. iucr.org
Catalyst-Free Conditions: N-tert-butyloxycarbonylation of various amines can be achieved chemoselectively in water without the need for a catalyst. organic-chemistry.org Another eco-friendly approach involves using a mixture of water and acetone (B3395972) as the solvent system, which also proceeds without a catalyst and yields the desired product in high yields and short reaction times. nih.gov
The choice of solvent and base can be optimized to achieve high yields and chemoselectivity. For example, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst allows for the efficient mono-N-Boc protection of diverse amines. organic-chemistry.org
| Method | Reagents and Conditions | Key Advantages | Reference |
|---|---|---|---|
| Standard Basic Conditions | Boc₂O, Base (e.g., NaOH, DMAP), Solvent (e.g., Water, DCM, Acetonitrile) | Widely applicable, flexible reaction conditions. | wikipedia.orgjk-sci.com |
| Aqueous Catalyst-Free | Boc₂O, Water | Environmentally friendly, high chemoselectivity. | organic-chemistry.org |
| Water-Acetone Catalyst-Free | Boc₂O, Water/Acetone | Eco-friendly, high yields, short reaction times. | nih.gov |
| HFIP as Solvent/Catalyst | Boc₂O, HFIP | Recyclable catalyst, avoids common side reactions. | organic-chemistry.org |
Regioselective N-Functionalization of the Indazole Nitrogen (N1)
The indazole ring system possesses two nitrogen atoms, N1 and N2, which can both be functionalized. Achieving regioselectivity in the N-functionalization is a significant challenge in indazole chemistry, as the reaction often yields a mixture of N1 and N2 substituted products.
The regioselective protection of the indazole nitrogen is crucial for directing subsequent reactions. While strong basic conditions often lead to a non-selective mixture of N1 and N2 isomers, thermodynamic conditions can favor the formation of the N1-protected product. acs.orgnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgnih.gov
One strategy to achieve N1-selectivity involves a two-step process where an initial N-acylation favors the N1 position through thermodynamic equilibration, followed by subsequent manipulation. nih.gov For the direct introduction of a Boc group, specific conditions are required to favor the N1 isomer. For instance, the synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate has been reported, confirming that Boc protection can occur at the N1 position. iucr.orgiucr.org
The nature of the N-protecting group significantly influences the reactivity and regioselectivity of further functionalization of the indazole ring. The choice of protecting group can direct subsequent reactions to either the N1 or N2 position.
Studies have shown that different protecting groups can lead to different outcomes in subsequent reactions. For example, in the context of N-alkylation, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for N1-selective alkylation. nih.govbeilstein-journals.org The steric and electronic effects of substituents on the indazole ring also play a crucial role in determining the N1/N2 regioisomeric distribution. beilstein-journals.orgnih.gov For instance, indazoles with substituents at the C-7 position, such as NO₂ or CO₂Me, have shown excellent N2 regioselectivity in alkylation reactions. beilstein-journals.orgnih.gov
In some cases, the protecting group itself can direct metallation to a specific position. For example, a 2-(trimethylsilyl)ethoxymethyl (SEM) group at the N2 position can direct regioselective C3-lithiation. nih.govacs.org This highlights the intricate interplay between the protecting group and the inherent reactivity of the indazole scaffold.
| Reaction Condition/Protecting Group | Observed Regioselectivity | Rationale/Comments | Reference |
|---|---|---|---|
| Strongly Basic Conditions (e.g., NaH) | Mixture of N1 and N2 isomers | Deprotonation leads to a delocalized anion that is non-selectively trapped. | acs.orgnih.gov |
| Mildly Acidic Conditions (for THP protection) | Regioselective protection at N2 | Kinetic control favors the N2 product. | acs.orgnih.gov |
| Thermodynamic Conditions | Regioselective protection at N1 | The N1-substituted product is often the more thermodynamically stable isomer. | acs.orgnih.gov |
| NaH in THF (for N-alkylation) | High N1-selectivity | Optimized conditions for favoring N1 alkylation. | nih.govbeilstein-journals.org |
| N2-SEM protection | Directs C3-lithiation | The protecting group influences the site of subsequent functionalization. | nih.govacs.org |
Advanced and Environmentally Conscious Synthetic Approaches
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in organic chemistry. This trend is also evident in the synthesis of indazole frameworks.
Traditional methods for indazole synthesis often rely on metal catalysts, which can be toxic and costly. Consequently, the development of metal-free synthetic protocols is a highly desirable goal. acs.org
Several metal-free approaches have been reported:
A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides indazoles in very good yields under mild conditions. organic-chemistry.org
The synthesis of 1H-indazoles can be achieved from o-aminobenzoximes under mild, metal-free conditions using methanesulfonyl chloride and triethylamine. acs.orgnih.gov
A photocatalytic, transition-metal-free direct 3-alkylation of 2-aryl-2H-indazoles has been developed using visible light and an inexpensive organic photocatalyst. rsc.org
Domino C-S/C-N bond formation for the synthesis of related heterocyclic systems has been achieved under transition-metal-free conditions. researchgate.net
These methods offer greener alternatives to traditional metal-catalyzed reactions, often with high efficiency and broad functional group tolerance. organic-chemistry.orgrsc.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.in This technology is considered a green chemistry approach as it can reduce energy consumption and waste. nih.govresearchgate.net
The application of microwave irradiation has been successfully employed in various transformations in indazole chemistry:
Functionalization of indazole derivatives, including cross-coupling reactions, can be significantly accelerated under microwave irradiation. rasayanjournal.co.in
The synthesis of indazole acetic acid derivatives has been achieved through a microwave-assisted cascade N-N bond-forming reaction. researchgate.net
Microwave-assisted synthesis has also been utilized for the preparation of other heterocyclic compounds, such as imidazoles, demonstrating the broad applicability of this technique. niscpr.res.inorientjchem.org
Microwave-assisted synthesis offers a more efficient and sustainable route to a wide range of indazole derivatives. rasayanjournal.co.inmdpi.com
Chemical Transformations and Mechanistic Insights of 5 Boc Amino 6 Bromo 1h Indazole
Reactivity Profiles of the C6-Bromine Substituent
The bromine atom at the C6 position of the indazole ring is a key handle for a variety of chemical modifications. Its reactivity is central to the synthesis of a diverse array of indazole derivatives with potential biological activities.
Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. 5-(Boc-amino)-6-bromo-1H-indazole serves as an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the bromo-indazole with an organoboron compound. For instance, the Suzuki cross-coupling of N- and C-3 substituted 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids, catalyzed by Pd(dppf)Cl2 in the presence of K2CO3 and dimethoxyethane, yields the corresponding 5-heteroaryl indazoles in good yields. nih.gov The N-Boc protected indazole has been shown to be a suitable substrate for this reaction, and the subsequent ease of Boc group removal makes the product a valuable synthetic intermediate. nih.gov
Stille Coupling: While specific examples with this compound are less common in the provided literature, the Stille reaction, which couples the bromo-indazole with an organotin reagent, is a viable method for C-C bond formation on similar bromo-heterocyclic systems.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of C-N bonds, involving the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org The reaction mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective for these couplings, including those involving primary amines. wikipedia.org This methodology can be applied to this compound to introduce a variety of amino substituents at the C6 position.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Indazoles
| Coupling Reaction | Reactants | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Bromo-indazole, Boronic acid/ester | Pd(dppf)Cl₂, K₂CO₃ | Aryl/Heteroaryl-indazole |
| Stille | Bromo-indazole, Organostannane | Palladium catalyst | Aryl/Alkenyl-indazole |
| Buchwald-Hartwig | Bromo-indazole, Amine | Palladium catalyst, Ligand (e.g., BINAP) | Amino-indazole |
Nucleophilic Aromatic Substitution Reactions on the Halogenated Indazole Ring
Nucleophilic aromatic substitution (SNAr) offers a pathway to displace the bromine atom with a nucleophile. youtube.com The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups on the ring activates it towards nucleophilic attack. youtube.com For halogenated indazoles, the reaction can be influenced by the nature of the nucleophile and the reaction conditions. While direct SNAr on this compound is not extensively detailed in the provided search results, the principles of SNAr suggest that strong nucleophiles could potentially replace the bromine atom, especially if the indazole ring is further activated.
Reductive Debromination and Catalytic Hydrogenation Pathways
The bromine atom at the C6 position can be removed through reductive processes. Catalytic hydrogenation is a common method for this transformation. In this process, the bromo-indazole is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This results in the replacement of the bromine atom with a hydrogen atom, yielding the corresponding 5-(Boc-amino)-1H-indazole. This debromination can be a crucial step in a multi-step synthesis where the bromine atom was initially used as a directing group or for other transformations.
Transformations Involving the C5-Boc-Protected Amino Group
The Boc (tert-butoxycarbonyl) protecting group on the C5-amino function is crucial for modulating the reactivity of the molecule and can be selectively removed to allow for further functionalization.
Selective Deprotection Methodologies for the Boc Group
The Boc group is known for its stability under many reaction conditions, yet it can be readily removed under acidic conditions. acsgcipr.org
Common methods for Boc deprotection include:
Acidic Conditions: Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) is a standard procedure. nih.gov Another mild method involves using oxalyl chloride in methanol, which can deprotect a variety of N-Boc protected compounds at room temperature. nih.gov Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for Boc deprotection. organic-chemistry.org
Lewis Acids: Lewis acids can also facilitate the removal of the Boc group. acsgcipr.org
Thermal Deprotection: In some cases, the Boc group can be removed by heating. arkat-usa.org
The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule. acsgcipr.org For instance, NaBH4 in ethanol (B145695) has been shown to selectively deprotect N-Boc protected imidazoles and pyrazoles while leaving primary N-Boc-protected amines intact. arkat-usa.org
Table 2: Selected Boc-Deprotection Methods
| Reagent(s) | Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | Room Temperature | Standard and effective method. |
| Oxalyl Chloride / Methanol | Room Temperature | Mild conditions, suitable for various substrates. nih.gov |
| Aqueous Phosphoric Acid | Mild | Environmentally friendly option. organic-chemistry.org |
| NaBH₄ / Ethanol | Room Temperature | Selective for certain N-Boc heterocycles. arkat-usa.org |
Post-Deprotection Functionalization of the Free Amino Group
Once the Boc group is removed, the resulting free amino group at the C5 position is available for a wide range of functionalization reactions. This allows for the introduction of diverse substituents, further expanding the chemical space accessible from the 5-amino-6-bromo-1H-indazole scaffold.
Common functionalization reactions for the free amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation: Introduction of alkyl groups, although this can sometimes be challenging to control for selectivity (mono- vs. di-alkylation).
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents.
These post-deprotection functionalizations are critical for the synthesis of complex indazole derivatives with tailored properties for various applications, including medicinal chemistry.
Reactivity at the Indazole Nitrogen Atoms (N1 and N2)
The two nitrogen atoms within the pyrazole (B372694) portion of the indazole ring exhibit distinct reactivity, leading to the formation of N1 and N2 regioisomers. The control of regioselectivity in reactions at these positions is a critical aspect of indazole chemistry.
The selective functionalization of either the N1 or N2 position of the indazole ring is crucial for modulating the pharmacological properties of the resulting compounds.
N-Alkylation: The regiochemical outcome of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile. beilstein-journals.org Studies on various substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide is a promising system for achieving high N1 selectivity. beilstein-journals.org The steric and electronic properties of substituents on the indazole ring also play a significant role. beilstein-journals.org For instance, while certain substituents can direct alkylation to the N1 position with greater than 99% regioselectivity, others, such as a C7-nitro group, can confer excellent N2 regioselectivity. beilstein-journals.org
| Base | Solvent | Electrophile | Predominant Isomer | Reference |
| NaH | THF | Alkyl Bromide | N1 | beilstein-journals.org |
| Cs₂CO₃ | Dioxane | Alkyl Tosylate | N1 |
Data table summarizing common conditions for regioselective N-alkylation of indazoles.
N-Arylation: Copper-catalyzed N-arylation reactions have proven effective for the synthesis of N-arylindazoles. Using a catalyst system of copper(I) iodide (CuI) with specific diamine ligands can achieve excellent regioselectivity for the N1-arylation product when reacting with aryl iodides. acs.org The reaction rate and regioselectivity can be influenced by the choice of solvent and the nature of the aryl halide. acs.org While aryl iodides often lead to high N1 selectivity, aryl bromides can sometimes result in poorer regioselectivity. acs.org This issue can be circumvented by performing a one-pot, two-step sequence involving an initial halide exchange followed by the N-arylation. acs.org Palladium-catalyzed methods also provide viable routes to N-aryl indazoles. nih.govkorea.ac.kr
Indazole exists as two principal tautomers: 1H-indazole and 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form. beilstein-journals.org This inherent stability has a profound impact on reaction pathways, particularly in reactions that are under thermodynamic control.
The N1/N2 ratio of products in alkylation or arylation reactions can often be explained by considering the stability of the tautomeric intermediates and products. While the N2-substituted product may sometimes form faster as the kinetic product, equilibration under certain reaction conditions can lead to the accumulation of the more stable N1-substituted regioisomer. beilstein-journals.org For example, regioselective indazole N-alkylation can be achieved through an equilibration process that favors the thermodynamic N1-substituted product. beilstein-journals.org This principle is fundamental to developing synthetic protocols that yield a single, desired regioisomer. The distribution of the N1 and N2 isomers in copper-catalyzed arylation has been proposed to arise from the equilibration of a (diamine)Cu(indazole) intermediate complex. acs.org
Other Functional Group Interconversions and Ring System Modifications
Beyond reactions at the exocyclic amine and the ring nitrogens, the indazole core can undergo further modifications, such as additional halogenation.
The existing substituents on the this compound ring direct the position of any subsequent electrophilic substitution. The C5-amido group (NHBoc) is an activating, ortho-, para-director, while the C6-bromo group is a deactivating, ortho-, para-director. For an incoming electrophile, such as a halogen, the directing vectors are as follows:
The C5-NHBoc group directs to the C4 and C7 positions.
The C6-bromo group directs to the C5 and C7 positions.
Both groups direct towards the C7 position. Furthermore, the C5-amido group strongly activates the ring towards electrophilic attack. The C7 position is sterically accessible and electronically activated, making it the most probable site for further halogenation (e.g., bromination or chlorination). This is supported by studies on related substituted indazoles where direct C7-arylation, an electrophilic substitution-type process, has been successfully demonstrated using palladium catalysis. acs.org
Cyclization Reactions Towards Fused Heterocyclic Architectures
The construction of fused heterocyclic scaffolds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast array of biologically active molecules. The this compound core is well-suited for elaboration into more complex polycyclic systems through various cyclization strategies. The presence of the bromine atom at the 6-position and the nucleophilic amino group (after deprotection of the Boc group) at the 5-position, along with the reactive N-H of the indazole ring, provide multiple handles for intramolecular and intermolecular cyclization reactions.
One of the most powerful methods for constructing fused rings onto the indazole core is through palladium-catalyzed cross-coupling reactions followed by cyclization. For instance, the bromine atom at the 6-position is amenable to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of side chains that can subsequently undergo intramolecular cyclization to form a new fused ring.
A notable example of forming fused heterocycles from indazole precursors is the synthesis of pyrimido[1,2-b]indazoles. This is often achieved through the condensation of a 3-aminoindazole with a suitable carbonyl compound. rsc.orgmdpi.com While the title compound is a 5-aminoindazole, analogous cyclization strategies can be envisioned. For instance, after deprotection of the Boc group, the resulting 5-amino-6-bromo-1H-indazole could potentially react with a dicarbonyl compound or its equivalent, leading to the formation of a fused pyrimidine (B1678525) ring.
Furthermore, intramolecular C-H amination reactions, mediated by transition metals like silver(I), have been successfully employed for the synthesis of the indazole core itself from N-arylhydrazones. acs.orgnih.govacs.org This type of transformation highlights the potential for further intramolecular cyclizations involving the N-H of the indazole ring in this compound.
The following table summarizes potential cyclization strategies for forming fused heterocycles from indazole derivatives, which could be adapted for this compound.
Table 1: Potential Cyclization Reactions for Indazole Derivatives
| Reaction Type | Reactants | Catalyst/Reagents | Fused Ring System |
| Condensation | 3-Aminoindazole, Dicarbonyl compound | Acid or Metal Catalyst | Pyrimido[1,2-b]indazole |
| Suzuki Coupling & Cyclization | Bromoindazole, Boronic acid with a tethered nucleophile | Palladium Catalyst, Base | Various fused systems |
| Sonogashira Coupling & Cyclization | Bromoindazole, Terminal alkyne with a tethered nucleophile | Palladium/Copper Catalyst, Base | Various fused systems |
| Intramolecular C-H Amination | N-Arylhydrazone | Silver(I) or other oxidant | Indazole |
Transformations of Aromatic Nitro Groups to Amino Groups
The conversion of an aromatic nitro group to an amino group is a fundamental and widely used transformation in organic synthesis, particularly in the preparation of precursors for compounds like this compound. The synthesis of many substituted aminoindazoles often proceeds through a corresponding nitroindazole intermediate. The reduction of the nitro group is a critical step in these synthetic pathways.
A variety of methods are available for the reduction of aromatic nitro compounds, with the choice of reagent often depending on the presence of other functional groups in the molecule. For the synthesis of aminoindazoles from nitroindazoles, common reduction methods include catalytic hydrogenation and the use of metals in acidic media.
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a highly efficient method for this transformation. researchgate.netwikipedia.org This method is often clean and provides high yields of the desired amine.
Another widely employed method is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. mdpi.com For example, the reduction of 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives to their corresponding 6-amino analogues has been successfully achieved using iron powder in a mixture of ethanol, water, and hydrochloric acid at reflux. mdpi.com
For substrates that are sensitive to acidic conditions or catalytic hydrogenation, alternative reagents can be used. These include sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron(III) chloride (FeCl₃) or Raney nickel. wikipedia.orgniscpr.res.in The selection of the appropriate reducing agent is crucial to ensure the chemoselective reduction of the nitro group without affecting other sensitive functionalities that may be present on the indazole ring.
The following table provides a summary of common reagents used for the reduction of aromatic nitro groups to amines.
Table 2: Reagents for the Reduction of Aromatic Nitro Groups
| Reagent(s) | Typical Conditions | Notes |
| H₂, Pd/C | 1-4 atm H₂, RT, various solvents (e.g., EtOH, EtOAc) | Highly efficient, but can reduce other functional groups (e.g., alkenes, alkynes). |
| Fe, HCl | Reflux in EtOH/H₂O | A classic and cost-effective method. |
| SnCl₂·2H₂O | RT or heating in EtOH or EtOAc | A mild reducing agent, often used for selective reductions. |
| Na₂S₂O₄ | Aqueous or biphasic systems | A mild reagent, suitable for sensitive substrates. |
| Zn, NH₄Cl | Aqueous solution, RT | A neutral reduction method. |
| Hydrazine hydrate, Raney Ni | RT or heating in EtOH | Effective, but hydrazine is toxic. |
Advanced Applications in Chemical Research and Preclinical Probe Development
Strategic Utilization as a Key Building Block in Complex Molecule Synthesis
The compound's structure is ideally suited for elaboration into more complex molecules, serving as a versatile starting point for a variety of derivatives. The presence of the bromine atom allows for a range of cross-coupling reactions, while the protected amine can be revealed at a later synthetic stage for further functionalization.
5-(Boc-amino)-6-bromo-1H-indazole is a key precursor for the synthesis of novel heterocyclic systems. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.govorganic-chemistry.org These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds, respectively.
For instance, the Suzuki-Miyaura coupling allows for the introduction of various aryl or heteroaryl groups at the 6-position by reacting the bromo-indazole with a suitable boronic acid or ester. nih.govresearchgate.netresearchgate.net This reaction is crucial for creating biaryl structures, which are common motifs in pharmacologically active compounds. Similarly, the Buchwald-Hartwig amination enables the formation of new C-N bonds, allowing for the introduction of a wide array of amine-containing substituents. organic-chemistry.orgacs.org
Furthermore, the indazole core itself can be functionalized to create even more complex heterocyclic systems. For example, derivatives of 6-bromo-1H-indazole have been used to synthesize novel 1,2,3-triazole analogues through click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netbanglajol.info This highlights the utility of the bromo-indazole scaffold in generating diverse libraries of compounds for biological screening. researchgate.netbanglajol.info The Boc-protected amino group in the target compound provides an additional point of diversity, which can be deprotected and acylated, alkylated, or used in other coupling reactions to further elaborate the molecular structure.
While the indazole core is more prevalent in synthetic pharmaceuticals than in natural products, its structural features make it an attractive scaffold for creating analogs of naturally occurring bioactive molecules. thieme-connect.de The rigid, bicyclic nature of the indazole ring can mimic certain conformations of other heterocyclic systems found in nature. The synthesis of natural product analogs often involves creating a library of structurally related compounds to explore structure-activity relationships (SAR). The functional handles on this compound make it a suitable starting material for such diversity-oriented synthesis approaches. encyclopedia.pub Although specific examples detailing the use of this exact isomer in the synthesis of natural product analogs are not prominent in the literature, its potential is inferred from its chemical reactivity and the general strategies employed in medicinal chemistry.
Rational Design and Synthesis of Bioactive Indazole Derivatives
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets, particularly protein kinases. thieme-connect.de The rational design of new drugs often leverages such known pharmacophores, modifying their substitution patterns to achieve desired potency and selectivity.
Kinases are a major class of drug targets, especially in oncology, due to their central role in cell signaling. thieme-connect.de The indazole ring system is a key component in numerous kinase inhibitors. Its ability to form critical hydrogen bond interactions within the ATP-binding site of kinases makes it an excellent scaffold for inhibitor design. The 5-amino and 6-bromo substituents on the indazole core of the title compound provide vectors for synthetic elaboration into the solvent-exposed regions and deeper pockets of the kinase active site, which can be exploited to enhance binding affinity and selectivity.
Indazole-based compounds have been shown to modulate various cellular signaling pathways that are critical for cell proliferation, survival, and apoptosis. nih.gov For example, derivatives of 6-amino-1H-indazole have been synthesized and found to act as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in cancer immune evasion. nih.gov The inhibition of IDO1 by these compounds was also linked to the selective activation of the extracellular signal-regulated kinase (ERK) in the mitogen-activated protein kinase (MAPK) pathway, ultimately inducing apoptosis in cancer cells. nih.gov This demonstrates that the amino-indazole scaffold can be effectively utilized to create molecules that intervene in specific and crucial cellular signaling cascades.
The versatility of the indazole scaffold has led to its incorporation into inhibitors targeting a wide range of specific kinases. While direct synthesis of PI3Kδ or TTK inhibitors using this compound is not explicitly detailed in readily available literature, analogs and other isomers of this compound are central to the development of potent kinase inhibitors. For instance, the rational design of inhibitors for PI3Kα has utilized imidazo[1,2-a]pyridine (B132010) derivatives, a related heterocyclic system. nih.gov Moreover, other indazole-based compounds have been developed as potent inhibitors of kinases such as PLK4 and Pim kinases. acs.orgnih.gov The bromine at the C-6 position and the amine at the C-5 position of this compound provide the necessary chemical handles to orient substituents toward key residues in the active sites of kinases like PI3Kδ and TTK, making it a highly valuable, albeit underexploited, starting material for the development of selective inhibitors for these and other important enzyme targets.
Development of Cholinesterase Inhibitors
Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The indazole scaffold, derivable from this compound, has been explored for the design of novel cholinesterase inhibitors.
Research has shown that derivatives of the indazole core can effectively interact with the active site of cholinesterases. For instance, the design of heterodimeric structures incorporating an indazole moiety has led to the identification of potent AChE inhibitors with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Some of these compounds also exhibit inhibitory activity against BuChE. nih.gov The search for new cholinesterase inhibitors is driven by the need for more effective treatments for neurodegenerative diseases like Alzheimer's. nih.govnih.gov
| Derivative Type | Target Enzyme | Potency (IC₅₀) | Reference |
| Heterodimeric Indazoles | Acetylcholinesterase (AChE) | Mid-nanomolar to low micromolar | nih.gov |
| Heterodimeric Indazoles | Butyrylcholinesterase (BuChE) | Varies | nih.gov |
| This table showcases the potential of indazole derivatives in cholinesterase inhibition. |
Exploration as Inhibitors of Bacterial Cystathionine (B15957) γ-Lyase
Bacterial cystathionine γ-lyase (bCSE) is a critical enzyme for hydrogen sulfide (B99878) (H₂S) production in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov H₂S helps protect these bacteria from oxidative stress, and inhibiting its production can enhance the efficacy of antibiotics. nih.govnih.gov
Derivatives of 6-bromoindole (B116670) and 6-bromoindazole, which can be synthesized from precursors like this compound, have been identified as potent inhibitors of bCSE. nih.govnih.govmdpi.com These inhibitors, when used in combination with antibiotics, can significantly potentiate their antibacterial effects. nih.govresearchgate.net This approach represents a promising strategy to combat antibiotic resistance. researchgate.net
Key bCSE inhibitors based on the 6-bromo-substituted core include:
(2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) nih.govnih.gov
5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) nih.govnih.gov
Potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate (MNS2) mdpi.comresearchgate.net
Potassium 3-amino-5-((6-bromo-1H-indazol-1-yl)methyl)thiophene-2-carboxylate (MNS3) mdpi.com
These compounds have demonstrated significant activity in enhancing the effectiveness of antibiotics against resistant bacterial strains. nih.gov
Design of Compounds with Broader Spectrum Research Applications
The indazole scaffold is a versatile pharmacophore found in numerous compounds with a wide range of biological activities. nih.govnih.gov Derivatives of this compound are being investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. nih.govresearchgate.netresearchgate.netnih.gov
Anti-inflammatory: Indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines, suggesting their potential as anti-inflammatory drugs. researchgate.net
Anticancer: A significant number of indazole-based compounds have been developed as kinase inhibitors for cancer therapy. nih.gov For example, pazopanib (B1684535), axitinib (B1684631), and entrectinib (B1684687) are approved anticancer drugs containing the indazole moiety. nih.gov Research has demonstrated that specific substitutions on the indazole ring can lead to potent anti-proliferative activity against various cancer cell lines. nih.govnih.govresearchgate.net For instance, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine showed potent activity against human colorectal cancer cells. rsc.org
Antimicrobial: The 6-bromo-1H-indazole core has been incorporated into novel molecules with antibacterial and antifungal properties. researchgate.net The bromine atom at the 6-position is thought to enhance the compound's ability to penetrate bacterial cells. researchgate.net
Antiviral: While research is ongoing, the structural similarities of indazole derivatives to other antiviral agents suggest their potential in this therapeutic area. nih.gov
| Application | Target/Mechanism | Example Compound/Derivative | Reference |
| Anti-inflammatory | Inhibition of COX-2 and pro-inflammatory cytokines | Indazole derivatives | researchgate.net |
| Anticancer | Kinase inhibition, Induction of apoptosis | Pazopanib, Axitinib, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | nih.govrsc.org |
| Antimicrobial | Inhibition of bacterial cell wall synthesis or DNA replication | 6-bromo-1H-indazole triazole analogues | researchgate.net |
| This table summarizes the diverse research applications of indazole derivatives. |
Structure-Activity Relationship (SAR) Studies and Computational Chemistry Applications
To optimize the therapeutic potential of indazole derivatives, researchers heavily rely on structure-activity relationship (SAR) studies and computational chemistry techniques.
SAR studies are crucial for understanding how different chemical groups (substituents) on the indazole ring influence biological activity. For example, in the development of anticancer agents, the position and nature of substituents on the indazole core have been shown to be critical for potency. nih.gov Studies on 4-bromo-1H-indazole derivatives as FtsZ inhibitors and 6-substituted amino-1H-indazole derivatives as anticancer agents have highlighted the importance of specific substitutions for enhanced activity. researchgate.netnih.gov The presence of a bromine atom, for instance, can significantly impact a compound's lipophilicity and electronic properties, thereby affecting its interaction with biological targets. researchgate.net
Molecular docking is a computational tool used to predict how a molecule (ligand) binds to a specific target protein. This technique is widely used in the design of indazole-based inhibitors. For example, docking studies of 4-bromo-1H-indazole derivatives have helped to understand their binding to the FtsZ protein. nih.gov Similarly, molecular docking has been employed to predict the binding energies of indazole derivatives with renal cancer receptors, aiding in the identification of the most promising drug candidates. nih.govrsc.org These simulations provide valuable insights into the key interactions between the inhibitor and its target, guiding the design of more potent and selective compounds. nih.gov
QSAR is a computational method that relates the chemical structure of a series of compounds to their biological activity using statistical models. nih.gov In the context of indazole derivatives, QSAR studies have been used to develop predictive models for their antimicrobial activity. nih.gov These models help in identifying the key molecular descriptors (e.g., topological parameters) that govern the biological activity, thereby facilitating the design of new compounds with improved properties. nih.gov
Methodological Frameworks for Evaluating Preclinical Pharmacological Profiles
The preclinical evaluation of a novel chemical entity such as this compound would involve a series of well-established assays to determine its biological activity and mechanism of action. These methodologies are crucial for identifying potential therapeutic targets and guiding further drug development efforts.
In vitro enzyme inhibition assays are fundamental in early-stage drug discovery to determine if a compound can modulate the activity of a specific enzyme, a common mechanism for therapeutic intervention. For a compound like this compound, which contains a scaffold common in kinase inhibitors, a primary focus would be on a panel of protein kinases.
Typical Assay Design: The inhibitory activity of a test compound is typically assessed by measuring the enzymatic activity in the presence of varying concentrations of the compound. A common method involves a radiometric assay or a fluorescence-based assay. For instance, in a kinase assay, the transfer of a phosphate (B84403) group from ATP to a substrate peptide or protein is quantified.
Data Interpretation: The results of these assays are generally expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.
While no specific data exists for this compound, research on other indazole derivatives has shown significant inhibitory activity against various kinases. For example, derivatives of 3-amino-1H-indazole have been identified as potent inhibitors of kinases such as FLT3, PDGFRα, and Kit. A hypothetical data table for this compound, were it to be tested against a panel of kinases, might look like the following:
Table 1: Hypothetical In Vitro Kinase Inhibition Profile for this compound
| Kinase Target | IC₅₀ (nM) | Assay Method |
|---|---|---|
| Kinase A | Data Not Available | Radiometric |
| Kinase B | Data Not Available | Fluorescence |
| Kinase C | Data Not Available | Luminescence |
Following the identification of potential enzymatic targets, cell-based assays are employed to confirm that the compound can engage its target within a cellular environment and modulate downstream signaling pathways. These assays provide a more physiologically relevant context than in vitro enzyme assays.
Target Engagement Assays: Various techniques can be used to measure target engagement directly in cells. These methods often rely on biophysical principles, such as cellular thermal shift assays (CETSA), or employ probe-based approaches where a labeled ligand competes with the test compound for binding to the target protein.
Pathway Modulation Assays: To assess the functional consequences of target engagement, researchers investigate the modulation of downstream signaling pathways. This is often done using techniques like Western blotting or ELISA to measure changes in the phosphorylation status of key signaling proteins. For instance, if this compound were to inhibit a specific kinase, a cell-based assay would aim to detect a decrease in the phosphorylation of that kinase's known substrates.
Research on other indazole derivatives has demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis. For example, certain 6-substituted aminoindazole derivatives have been shown to suppress the expression of Indoleamine 2,3-dioxygenase 1 (IDO1) and exhibit anti-proliferative activity in various cancer cell lines. A hypothetical data table illustrating the potential effects of this compound in cell-based assays is presented below.
Table 2: Hypothetical Cell-Based Assay Profile for this compound
| Cell Line | Assay Type | Endpoint Measured | Result |
|---|---|---|---|
| Cancer Cell Line X | Proliferation Assay | IC₅₀ | Data Not Available |
| Cancer Cell Line Y | Apoptosis Assay | % Apoptotic Cells | Data Not Available |
| Engineered Cell Line Z | Target Engagement (CETSA) | Thermal Stabilization | Data Not Available |
Future Perspectives and Emerging Research Directions for 5 Boc Amino 6 Bromo 1h Indazole
Development of Sustainable and Economically Viable Synthetic Routes
The advancement of 5-(Boc-amino)-6-bromo-1H-indazole from a laboratory-scale reagent to a widely accessible building block hinges on the development of sustainable and economically sound synthetic methodologies. Current synthetic approaches often rely on multi-step procedures that may involve costly reagents and generate significant waste. Future research is anticipated to focus on several key areas to improve the synthetic efficiency and environmental footprint.
One promising direction is the exploration of green chemistry principles . This includes the use of greener solvents, such as ethanol (B145695) or even water, and the development of catalytic systems that minimize waste. For instance, ammonium (B1175870) chloride has been utilized as a mild and eco-friendly catalyst for the synthesis of 1-H-indazole derivatives in ethanol, offering high yields and short reaction times. nih.gov The application of such principles to the synthesis of this compound could significantly reduce its environmental impact.
Furthermore, process intensification through techniques like flow chemistry could offer substantial advantages. Flow reactors can enable better control over reaction parameters, improve safety, and allow for higher throughput, ultimately leading to more cost-effective production.
Another critical aspect is the development of more atom-economical routes . This involves designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product. Research into one-pot reactions, where multiple transformations are carried out in a single reaction vessel, is a key strategy in this regard.
The table below outlines potential areas of improvement for the synthesis of this compound.
| Area of Improvement | Current Approach (Inferred) | Future Sustainable Approach | Potential Benefits |
| Catalysis | Stoichiometric reagents | Use of reusable solid catalysts, biocatalysis | Reduced waste, lower cost, milder reaction conditions |
| Solvents | Chlorinated solvents (e.g., dichloromethane) | Green solvents (e.g., ethanol, water, ionic liquids) | Reduced environmental impact, improved safety |
| Reaction Conditions | High temperatures, long reaction times | Microwave-assisted synthesis, sonochemistry | Faster reactions, lower energy consumption |
| Purification | Column chromatography | Crystallization, solvent extraction | Reduced solvent usage, lower cost |
Exploration of Novel Chemical Transformations for Diverse Analog Generation
The this compound scaffold is a versatile platform for the generation of diverse chemical libraries for drug discovery and other applications. The bromine atom at the 6-position and the Boc-protected amino group at the 5-position serve as key handles for a variety of chemical transformations.
The bromine atom is particularly amenable to transition-metal-catalyzed cross-coupling reactions . The Suzuki-Miyaura coupling, for instance, has been effectively used to introduce a wide range of aryl and heteroaryl substituents at the 6-position of the indazole ring, creating analogs with diverse electronic and steric properties. mdpi.com Future research will likely explore a broader range of coupling partners and catalytic systems to expand the accessible chemical space. The Sonogashira, Heck, and Buchwald-Hartwig amination reactions are also viable options for functionalizing the C-Br bond.
The amino group, once deprotected from the Boc group, offers another site for diversification. It can be acylated, alkylated, or used in the formation of various heterocyclic rings. For example, the synthesis of 1,2,3-triazole analogs from 6-bromo-1H-indazole has been reported, demonstrating the potential for creating complex molecular architectures. researchgate.net
The indazole nitrogen atoms also present opportunities for modification. While the Boc group protects the N1 position, its removal allows for selective N-alkylation or N-arylation, which can significantly impact the biological activity and physicochemical properties of the resulting analogs.
The following table summarizes potential transformations for analog generation:
| Reactive Site | Transformation | Potential Reagents/Conditions | Resulting Analogs |
| 6-Bromo | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 6-Aryl/heteroaryl-5-(Boc-amino)-1H-indazoles |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 6-Alkynyl-5-(Boc-amino)-1H-indazoles | |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 6-Amino-substituted-5-(Boc-amino)-1H-indazoles | |
| 5-Amino (after deprotection) | Acylation | Acid chlorides, anhydrides | 5-Amido-6-bromo-1H-indazoles |
| Reductive Amination | Aldehydes/ketones, reducing agent | 5-(N-alkyl/aryl)amino-6-bromo-1H-indazoles | |
| Heterocycle Formation | Diketoesters, etc. | Fused heterocyclic systems | |
| Indazole N-H (after deprotection) | N-Alkylation | Alkyl halides, base | N-Alkyl-5-amino-6-bromo-indazoles |
Integration into Fragment-Based Ligand Design and Covalent Probe Strategies
The structural features of this compound make it an attractive candidate for modern drug discovery approaches such as fragment-based ligand design (FBLD) and the development of covalent probes.
In Fragment-Based Ligand Design , small, low-complexity molecules (fragments) are screened for weak binding to a biological target. The indazole core itself is a common motif in many bioactive compounds and has been successfully used as a starting point in FBLD campaigns. nih.govnih.gov The 5-amino and 6-bromo substituents on the indazole ring of the title compound provide vectors for fragment growing or linking, allowing for the rapid optimization of initial fragment hits into more potent leads. The bromine atom, in particular, can be replaced with other functionalities to explore different regions of the target's binding pocket.
The presence of a bromine atom also opens the door to its use in the development of covalent probes and inhibitors . Covalent inhibitors form a stable bond with their target protein, often leading to prolonged duration of action and increased potency. nih.gov The bromo-indazole moiety can be designed to react with nucleophilic residues, such as cysteine or lysine, within the binding site of a target protein. While the carbon-bromine bond on an aromatic ring is not highly reactive on its own, strategic placement within a binding pocket can facilitate a covalent reaction. This approach has been successfully applied in the development of inhibitors for various enzymes. mdpi.com The development of covalent inhibitors targeting methionine has also been described, expanding the range of potential targets. nih.gov
The table below highlights the potential applications in these advanced drug discovery strategies:
| Strategy | Role of this compound | Key Features | Potential Targets |
| Fragment-Based Ligand Design | Core scaffold for fragment library | Indazole core for binding, amino and bromo groups for vectoral expansion | Kinases, proteases, epigenetic targets |
| Covalent Probe Development | Warhead precursor | Bromo-indazole moiety for covalent bond formation | Enzymes with nucleophilic residues in the active site (e.g., kinases, proteases) |
Advancements in In Silico Modeling for Predictive Compound Design and Optimization
Computational chemistry and in silico modeling are poised to play a crucial role in accelerating the discovery and optimization of novel compounds derived from this compound. These methods can provide valuable insights into the structure-activity relationships (SAR) and guide the design of new analogs with improved properties.
Molecular docking studies can be employed to predict the binding mode of this compound and its derivatives within the active site of a target protein. mdpi.comnih.gov This information can help rationalize observed biological activities and guide the design of new analogs with enhanced binding affinity and selectivity. For instance, docking studies have been used to understand the interactions of indazole derivatives with VEGFR2 kinase and Aurora kinases. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested analogs, thereby prioritizing synthetic efforts.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions between a ligand and its target protein, taking into account the flexibility of both molecules. This can lead to a more accurate prediction of binding affinities and help to identify key interactions that are not apparent from static docking poses.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be used to assess the drug-like properties of virtual compounds before they are synthesized. researchgate.net This can help to identify and eliminate compounds with potential liabilities early in the drug discovery process.
The integration of these in silico methods will be instrumental in efficiently exploring the vast chemical space accessible from the this compound scaffold and in designing new molecules with desired biological activities and pharmacokinetic profiles.
Q & A
Q. Basic
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Ensure crystal quality by screening multiple samples .
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
Advanced
For disordered regions (e.g., Boc group rotamers), use TWINLAW in SHELXL to model partial occupancy. Validate against DFT-optimized geometries (e.g., Gaussian 16) to resolve electron density ambiguities .
How should researchers address conflicting reports on the reactivity of the 6-bromo substituent in cross-coupling reactions?
Basic
Contradictions in Suzuki-Miyaura coupling yields (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) arise from:
- Catalyst System : Use Pd(OAc)₂ with SPhos ligand for electron-deficient aryl bromides .
- Solvent Effects : Dioxane/water mixtures enhance solubility of polar intermediates compared to toluene .
Advanced
Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps. Use Hammett plots to correlate electronic effects of substituents (e.g., Boc-amino) with reactivity .
What methods ensure regioselective functionalization of the indazole core?
Q. Basic
- Electrophilic Substitution : The Boc-amino group directs electrophiles to the 4-position via resonance stabilization. Use HNO₃/H₂SO₄ for nitration .
- Nucleophilic Aromatic Substitution : Activate the 6-bromo position with CuI/LiOtBu in DMF for cyanation (K₄[Fe(CN)₆]) .
Advanced
Leverage directing groups (e.g., pyridyl auxiliaries) for meta-functionalization. Use transient directing groups (e.g., -CONHR) in Pd-catalyzed C–H activation .
How can computational modeling predict the biological activity of this compound derivatives?
Q. Advanced
- Docking Studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., JAK2). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- ADMET Prediction : SwissADME or QikProp to estimate logP, solubility, and CYP450 interactions. Correlate with in vitro assays (e.g., HepG2 cytotoxicity) .
What analytical techniques confirm Boc group stability during reactions?
Q. Basic
- NMR : Monitor tert-butyl protons (δ ~1.3 ppm in CDCl₃). Disappearance indicates deprotection.
- TLC : Use ninhydrin staining to detect free amino groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
